molecular formula C21H24ClNO3 B10867785 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10867785
M. Wt: 373.9 g/mol
InChI Key: TZCBDOWPXZABRM-UHFFFAOYSA-N
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Description

N~2~-(1-BICYCLO[221]HEPT-2-YLETHYL)-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps. One common approach is the reaction of a bicyclo[2.2.1]heptane derivative with a chlorophenoxy methyl group under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nature of the nucleophile used in substitution reactions.

Scientific Research Applications

N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide
  • N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-2-chloropropanamide

Uniqueness

N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of a bicyclic structure and a chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H24ClNO3

Molecular Weight

373.9 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H24ClNO3/c1-13(17-11-14-6-7-15(17)10-14)23-21(24)20-9-8-16(26-20)12-25-19-5-3-2-4-18(19)22/h2-5,8-9,13-15,17H,6-7,10-12H2,1H3,(H,23,24)

InChI Key

TZCBDOWPXZABRM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl

Origin of Product

United States

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